molecular formula C6H5F3O B1628930 2-Methyl-4-(trifluoromethyl)furan CAS No. 26431-54-9

2-Methyl-4-(trifluoromethyl)furan

Cat. No.: B1628930
CAS No.: 26431-54-9
M. Wt: 150.1 g/mol
InChI Key: JYUOZYKKKGDMKH-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)furan is an organic compound with the molecular formula C6H5F3O. It is a furan derivative, characterized by the presence of a trifluoromethyl group at the 4-position and a methyl group at the 2-position of the furan ring.

Mechanism of Action

Target of Action

It is known that furan compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the use of organoboron reagents, which suggests that 2-Methyl-4-(trifluoromethyl)furan may interact with these reagents as part of its mechanism of action .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Furan compounds are known to be involved in various biological transformations . These transformations can lead to the production of biomass-derived furans, which have applications in the synthesis of new fuels and polymer precursors .

Pharmacokinetics

For instance, it has a density of 1.2±0.1 g/cm³, a boiling point of 85.8±35.0 °C at 760 mmHg, and a vapor pressure of 76.6±0.1 mmHg at 25°C . These properties may influence the compound’s bioavailability.

Result of Action

For example, some furan compounds have been found to have antimicrobial and analgesic activity .

Action Environment

It is known that the success of sm cross-coupling reactions, in which furan compounds like this compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the specific conditions under which the reaction takes place.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a Pd(PPh3)4-mediated coupling with terminal alkynes can provide (Z)-2-alkynyl-3-trifluoromethyl allylic alcohols, which cyclize and subsequently isomerize to 3-trifluoroethylfurans in the presence of PdCl2(CH2CN)2 in THF at 5-10°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)furan undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted furans .

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)furan has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethyl)furan: Similar structure but without the methyl group at the 2-position.

    2,5-Dimethylfuran: Contains two methyl groups but no trifluoromethyl group.

Uniqueness

2-Methyl-4-(trifluoromethyl)furan is unique due to the presence of both a methyl and a trifluoromethyl group on the furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O/c1-4-2-5(3-10-4)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUOZYKKKGDMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618444
Record name 2-Methyl-4-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26431-54-9
Record name 2-Methyl-4-(trifluoromethyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26431-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(trifluoromethyl)furan
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

13.45 g of the product obtained in Stage C were heated at 240° C. for 30 minutes in the presence of 0.6 g of copper (II) sulfate and 10 ml of quinoline. The reaction mixture was dried and distilled under atmospheric pressure to obtain 6.2 g of the expected product with a boiling point of 72°-74° C.
Quantity
13.45 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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